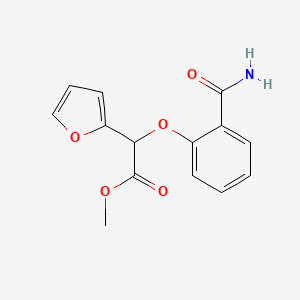
(2-Hydroxyethyl)ammonium 5-methylheptyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2-hydroxyethyl)ammonium 5-methylheptyl sulphate involves the reaction of 5-methylheptyl sulphate with 2-hydroxyethylamine under controlled conditions . The reaction typically requires a solvent such as water or an organic solvent and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
(2-hydroxyethyl)ammonium 5-methylheptyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
(2-hydroxyethyl)ammonium 5-methylheptyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is utilized in biochemical studies to investigate its effects on cellular processes and enzyme activities.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of (2-hydroxyethyl)ammonium 5-methylheptyl sulphate involves its interaction with specific molecular targets and pathways. It can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. Additionally, it may interact with cellular membranes, altering their permeability and affecting the transport of molecules across the membrane .
Comparison with Similar Compounds
(2-hydroxyethyl)ammonium 5-methylheptyl sulphate can be compared with other similar compounds, such as:
(2-hydroxyethyl)ammonium 5-methylhexyl sulphate: This compound has a similar structure but with a shorter alkyl chain, resulting in different physicochemical properties.
(2-hydroxyethyl)ammonium 5-methyloctyl sulphate: This compound has a longer alkyl chain, which may affect its solubility and surfactant properties.
(2-hydroxyethyl)ammonium 5-methylpentyl sulphate: This compound has an even shorter alkyl chain, leading to variations in its chemical reactivity and applications.
Properties
CAS No. |
80867-10-3 |
|---|---|
Molecular Formula |
C10H25NO5S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
2-hydroxyethylazanium;5-methylheptyl sulfate |
InChI |
InChI=1S/C8H18O4S.C2H7NO/c1-3-8(2)6-4-5-7-12-13(9,10)11;3-1-2-4/h8H,3-7H2,1-2H3,(H,9,10,11);4H,1-3H2 |
InChI Key |
NZCZUPAFGKZIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCOS(=O)(=O)[O-].C(CO)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



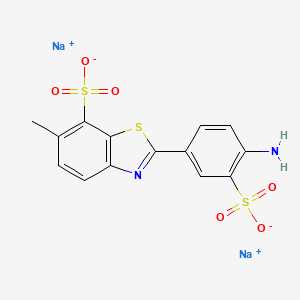
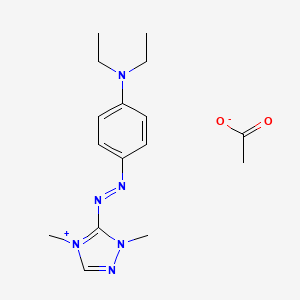
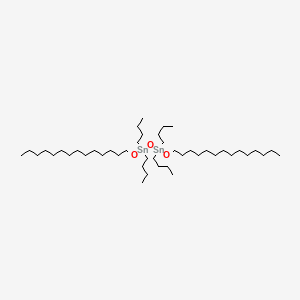
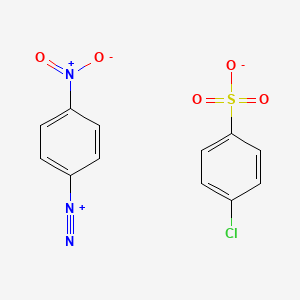
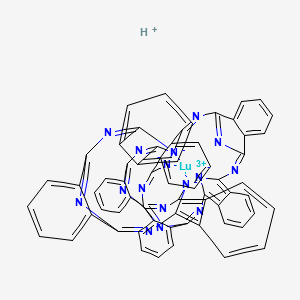
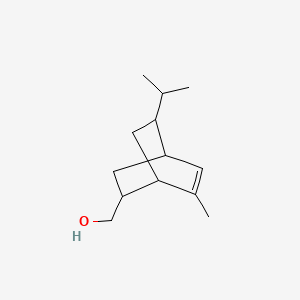
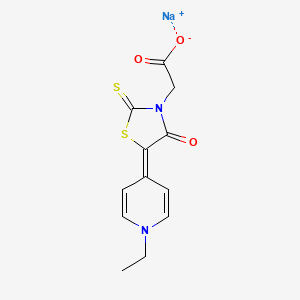
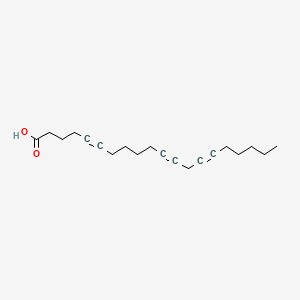
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
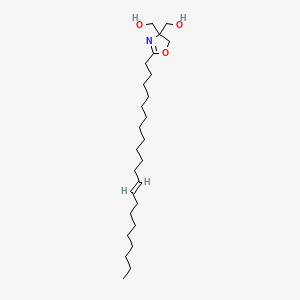
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
